molecular formula C52H75NO13Si2 B134211 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate CAS No. 162459-94-1

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate

Cat. No. B134211
M. Wt: 978.3 g/mol
InChI Key: OPYUSJFJMUNXDI-RURLCJGCSA-N
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Description

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate, also known as [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate, is a useful research compound. Its molecular formula is C52H75NO13Si2 and its molecular weight is 978.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis of Complex Structures

A significant application involves the asymmetric synthesis of complicated bicyclic and tricyclic structures starting from simpler organic compounds. This process is crucial in creating long-chain and polycyclic polypropanoate fragments, which are common in natural products and pharmaceuticals. The synthesis often involves multiple steps, including Diels-Alder reactions, hydroboration, and desymmetrization processes to introduce and control multiple stereogenic centers, leading to molecules with high enantiomeric excess (e.e.) values, which are essential for the activity of many drugs (Marchionni & Vogel, 2001).

Stereoselective Synthesis for Constructing Complex Carbohydrates

The stereoselective synthesis of complex molecules, such as 8-oxabicyclo[3.2.1]octane derivatives, plays a vital role in constructing bioactive compounds, including carbohydrates and glycosides. These methodologies enable the synthesis of enantiomerically pure compounds suitable for the construction of complex molecules like trisaccharides, showcasing the importance of these synthetic strategies in developing novel therapeutics and studying biological systems (Gerber & Vogel, 2001).

Synthesis of Spiroketal Structures

Spiroketal structures are prevalent in many natural products with potent biological activities. Research into the synthetic methodologies toward spiroketal structures, as seen in spongistatins, highlights the complexity and precision required in assembling these molecules. Such studies are fundamental in the quest to synthesize natural products and their analogs for medicinal chemistry applications (Favre, Gerber‐Lemaire, & Vogel, 2010).

Development of Novel Synthetic Methodologies

The exploration of new synthetic routes, such as the asymmetric synthesis of the taxol side chain using cis (-)-menthyl phenylglycidates, demonstrates the continuous development of novel methodologies in organic synthesis. These advancements are crucial for the efficient and selective production of complex molecules, including pharmaceuticals (Er & Coşkun, 2009).

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H75NO13Si2/c1-15-68(16-2,17-3)65-37-28-38-51(30-61-38,64-33(6)55)43-45(57)52(60)29-36(31(4)39(49(52,10)11)41(62-32(5)54)44(56)50(37,43)12)63-47(59)42(66-67(13,14)48(7,8)9)40(34-24-20-18-21-25-34)53-46(58)35-26-22-19-23-27-35/h18-27,36-38,40-43,45,57,60H,15-17,28-30H2,1-14H3,(H,53,58)/t36-,37-,38+,40-,41+,42+,43-,45-,50+,51-,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYUSJFJMUNXDI-RURLCJGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H75NO13Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472003
Record name FT-0675475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

978.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate

CAS RN

162459-94-1
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162459-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FT-0675475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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